molecular formula C21H21N3O3 B4565285 N-(2,4-dimethoxyphenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea

N-(2,4-dimethoxyphenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea

Cat. No.: B4565285
M. Wt: 363.4 g/mol
InChI Key: GMNWIYWNORVYNL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.15829154 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Compounds in this series demonstrated significant antiproliferative effects, with one compound showing potent inhibitory activity comparable to the control, sorafenib. These findings highlight the potential of such derivatives as anticancer agents and BRAF inhibitors for further research (Jian Feng et al., 2020).

Plant Biology and Cytokinin Activity

Research into N-phenyl-N'-(4-pyridyl)urea derivatives has shown that some compounds exhibit cytokinin activity in the tobacco callus bioassay, suggesting applications in plant growth and development. For instance, N-phenyl-N'-(2-chloro-4-pyridyl)urea demonstrated high activity at very low concentrations, highlighting the importance of structural modifications in achieving desired biological activities (Soshiro Takahashi et al., 1978).

Corrosion Inhibition

1,3,5-triazinyl urea derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies found that the derivatives formed a protective layer on the steel surface, inhibiting corrosion. This application is crucial for extending the life of metal structures and components in corrosive environments (B. Mistry et al., 2011).

Molecular Electronics

Studies on urea derivatives have also explored their potential in molecular electronics. For example, ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes, featuring a quadruply hydrogen-bonding motif, were investigated for their electron transfer properties. These studies contribute to our understanding of molecular structures that can facilitate electron transfer, a critical aspect of developing molecular electronic devices (M. Pichlmaier et al., 2009).

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-26-18-7-8-19(20(14-18)27-2)24-21(25)23-17-5-3-15(4-6-17)13-16-9-11-22-12-10-16/h3-12,14H,13H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNWIYWNORVYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.